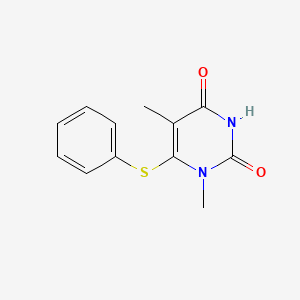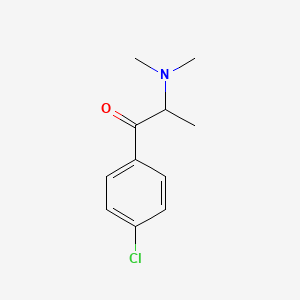
4-Chlorodimethylcathinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorodimethylcathinone, also known as 4-chloro-N,N-dimethylcathinone, is a synthetic stimulant belonging to the cathinone class. Cathinones are a group of compounds structurally related to the naturally occurring stimulant cathinone, found in the khat plant. This compound has been sold online as a designer drug and is known for its stimulant effects, which are similar to those of amphetamines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorodimethylcathinone typically involves the reaction of 4-chlorobenzaldehyde with dimethylamine and a reducing agent. The process can be summarized as follows:
Condensation Reaction: 4-chlorobenzaldehyde reacts with dimethylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chlorodimethylcathinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.
Reduction: Formation of 4-chlorodimethylcathinol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chlorodimethylcathinone has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cathinones.
Biology: Studied for its effects on neurotransmitter release and uptake, particularly dopamine and serotonin.
Medicine: Investigated for its potential therapeutic effects and toxicity profiles.
Industry: Utilized in forensic science for the analysis of seized drug samples
Mechanism of Action
The exact mechanism of action of 4-chlorodimethylcathinone is not fully understood. it is believed to act as a dopamine and serotonin releasing agent, similar to other cathinones. The compound likely increases the release of these neurotransmitters and inhibits their reuptake, leading to increased stimulation and euphoria. Studies involving mice indicate that it may be neurotoxic .
Comparison with Similar Compounds
Similar Compounds
4-Chloromethcathinone (4-CMC): A stimulant with similar chemical structure and effects.
3-Chloromethcathinone (3-CMC): Another chlorinated cathinone with stimulant properties.
4-Bromomethcathinone (4-BMC): A brominated analogue with similar stimulant effects.
4-Chloroamphetamine (4-CA): A related compound with stimulant and neurotoxic effects.
Uniqueness
4-Chlorodimethylcathinone is unique due to its specific substitution pattern and the presence of the dimethylamino group. This structural feature may influence its pharmacological profile and potency compared to other similar compounds .
Properties
CAS No. |
1157667-29-2 |
|---|---|
Molecular Formula |
C11H14ClNO |
Molecular Weight |
211.69 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-(dimethylamino)propan-1-one |
InChI |
InChI=1S/C11H14ClNO/c1-8(13(2)3)11(14)9-4-6-10(12)7-5-9/h4-8H,1-3H3 |
InChI Key |
XMBDJBGDUKIOFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)Cl)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


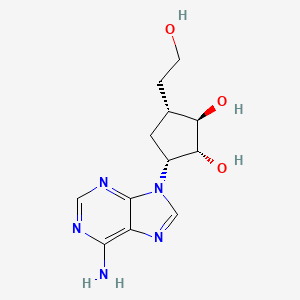

![N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide](/img/structure/B12786516.png)
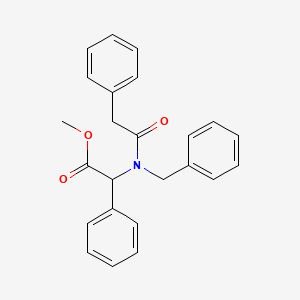
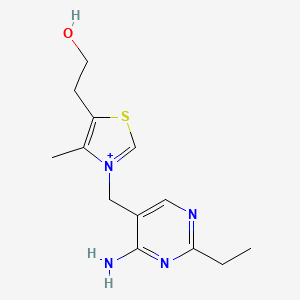
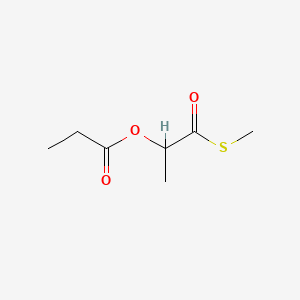
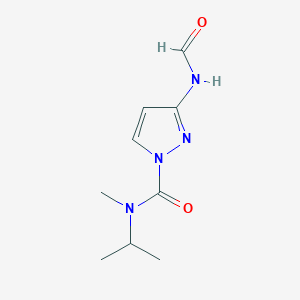

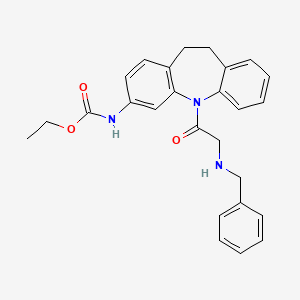
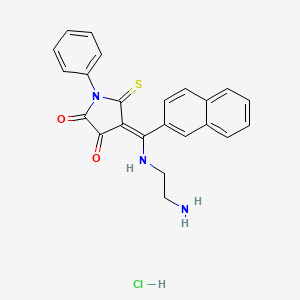

![sodium;2-[bis(2-hydroxyethyl)amino]ethanol;4-[2-[[(Z)-octadec-9-enoyl]amino]ethoxy]-4-oxo-2-sulfobutanoate](/img/structure/B12786556.png)

